2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol 2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854703
InChI: InChI=1S/C14H18F3NO/c15-14(16,17)12-7-3-2-6-11(12)13(10-19)18-8-4-1-5-9-18/h2-3,6-7,13,19H,1,4-5,8-10H2
SMILES:
Molecular Formula: C14H18F3NO
Molecular Weight: 273.29 g/mol

2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol

CAS No.:

Cat. No.: VC15854703

Molecular Formula: C14H18F3NO

Molecular Weight: 273.29 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol -

Specification

Molecular Formula C14H18F3NO
Molecular Weight 273.29 g/mol
IUPAC Name 2-piperidin-1-yl-2-[2-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C14H18F3NO/c15-14(16,17)12-7-3-2-6-11(12)13(10-19)18-8-4-1-5-9-18/h2-3,6-7,13,19H,1,4-5,8-10H2
Standard InChI Key BMYZSBLARQQXQX-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(CO)C2=CC=CC=C2C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₁₈F₃NO) features three distinct moieties:

  • A piperidine ring (C₅H₁₁N) providing basicity and conformational flexibility.

  • A 2-(trifluoromethyl)phenyl group (C₇H₄F₃) contributing hydrophobic and electron-withdrawing effects.

  • An ethanol bridge (C₂H₅O) enabling hydrogen bonding and derivatization .

The trifluoromethyl group at the phenyl ring’s ortho position creates steric hindrance, influencing rotational barriers around the C–N bond in the piperidine-ethanol linkage . X-ray crystallography of related compounds reveals chair conformations in piperidine rings and dihedral angles of 75–80° between aromatic and amide planes, suggesting similar structural behavior .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular Weight273.29 g/mol
SMILESC1CCN(CC1)C(CO)C2=CC=CC=C2C(F)(F)F
InChIKeyBMYZSBLARQQXQX-UHFFFAOYSA-N
Predicted LogP3.2 (indicating high lipophilicity)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct splitting patterns:

  • ¹H NMR: Piperidine protons exhibit deshielding (δ 3.2–2.5 ppm) due to electron-withdrawing effects from the trifluoromethyl group .

  • ¹³C NMR: The syn α-carbon adjacent to the carbonyl group shows a 5.0 ppm upfield shift compared to the anti position, reflecting restricted rotation .

  • 19F NMR: A singlet at δ -62 ppm confirms the trifluoromethyl group’s presence .

Synthesis and Reaction Pathways

Synthetic Routes

While no explicit synthesis for 2-(piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol is documented, patent literature describes general methods for analogous 2-(piperidin-1-yl)ethanol derivatives :

Step 1: Nucleophilic Addition
React 2-(trifluoromethyl)benzaldehyde with piperidine in ethanol under acidic conditions to form the corresponding imine intermediate .

Step 2: Reduction
Reduce the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the ethanolamine product .

Step 3: Purification
Crystallize the crude product from ethyl acetate/hexane mixtures, achieving >95% purity .

Table 2: Representative Reaction Conditions

ParameterConditionSource
Temperature0–25°C (Step 1); 50°C (Step 2)
Catalyst10% Pd/C (Step 2)
Yield65–78% after crystallization

Side Reactions and Byproducts

Competing pathways in related syntheses include:

  • Isothiocyanate Formation: Reaction with thiocyanate ions produces benzothiazinone byproducts .

  • Oxidation: Ethanol moieties may oxidize to ketones under aerobic conditions.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for introducing fluorinated groups into CNS-targeted drugs .

  • Prodrug Design: The hydroxyl group facilitates esterification for controlled release formulations.

Material Science

  • Liquid Crystals: Trifluoromethyl groups enhance anisotropic polarizability in mesogenic compounds .

  • Polymer Additives: Improves thermal stability in fluoropolymer blends.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Piperidine Derivatives

CompoundKey FeaturesBioactivitySource
Target CompoundEthanol linker, ortho-CF₃Unknown
URALIJMethanone linker, chloro-nitro groupsAntibacterial (MIC = 8 µg/mL)
EVT-14166245Dichloro-ethanol, para-FAntifungal (IC₅₀ = 1.2 µM)

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